molecular formula C21H24N4O3 B5764146 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA

3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA

Cat. No.: B5764146
M. Wt: 380.4 g/mol
InChI Key: PZIXQLNYQRQREW-UHFFFAOYSA-N
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Description

3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, methoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring to its corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl and methylphenyl groups contribute to the compound’s overall binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14(2)25(21(26)22-18-8-6-5-7-15(18)3)13-19-23-20(24-28-19)16-9-11-17(27-4)12-10-16/h5-12,14H,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXQLNYQRQREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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